molecular formula C23H31NO4 B1245539 Stachybotrin B

Stachybotrin B

Cat. No. B1245539
M. Wt: 385.5 g/mol
InChI Key: XGUHYRYUXUVLOK-BHNVPJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachybotrin B is a natural product found in Stachybotrys with data available.

Scientific Research Applications

Synthesis and Structural Studies

Stachybotrin B, a compound associated with various natural products, has been the subject of significant interest in synthetic chemistry and structural analysis. Researchers have successfully synthesized tricyclic pyrano[2,3-e]isoindolin-3-ones, key structures in stachybotrin A, B, and C, via a method involving Mannich reaction and Claisen rearrangement. This synthesis provides insights into the core structure of these compounds and opens avenues for further chemical investigations (Inoue, Kim, Hoshino, & Honda, 2006). Additionally, the total synthesis of stachybotrin C and all its stereoisomers has been achieved, allowing for a detailed understanding of its stereochemistry and further illustrating the complex nature of these molecules (Jacolot, Jean, Tumma, Bondon, Chandrasekhar, & van de Weghe, 2013).

Biological Activities

Stachybotrin B and its derivatives have been evaluated for various biological activities, leading to discoveries of potential therapeutic applications. For instance, a study identified a new sulfate meroterpenoid from a sponge-derived fungus, showcasing the diversity of stachybotrin-related compounds and hinting at their potential biomedical applications (Ma, Wang, Li, Zhu, Gu, & Li, 2015). Moreover, phenylspirodrimanes derived from Stachybotrys chartarum, including compounds related to stachybotrin, have shown anti-HIV activity, indicating their role in antiviral research (Ma, Li, Zhu, Ba, Li, Gu, Guo, & Li, 2013).

Chemical Characterization and Diversity

Research into stachybotrin and its analogs emphasizes the chemical diversity and complexity of fungal metabolites. Studies on low-molecular-mass metabolites from Stachybotrys alternans, including stachybotrin, contribute to our understanding of fungal chemistry and the potential for discovering new natural products with unique structures and activities (Kamalov, Aripova, & Isaev, 2005).

properties

Product Name

Stachybotrin B

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-3,4,8,9-tetrahydropyrano[2,3-e]isoindol-7-one

InChI

InChI=1S/C23H31NO4/c1-14(2)7-5-8-15(3)9-6-10-23(4)20(26)12-17-19(25)11-16-18(21(17)28-23)13-24-22(16)27/h7,9,11,20,25-26H,5-6,8,10,12-13H2,1-4H3,(H,24,27)/b15-9+/t20-,23-/m0/s1

InChI Key

XGUHYRYUXUVLOK-BHNVPJQESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CNC3=O)O)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CNC3=O)O)O)C)C)C

synonyms

stachybotrin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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